

Diatrizoate Meglumine: A Technical Guide for Laboratory Professionals

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the physical and chemical properties of **diatrizoate** meglumine, alongside detailed experimental protocols for its use in a laboratory setting. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and application of this compound.

Core Physical and Chemical Properties

Diatrizoate meglumine is an iodinated contrast agent. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C18H26l3N3O9
Molecular Weight	809.127 g/mol [1]
Appearance	White to off-white crystalline powder or rhombic needles[2][3]
Melting Point	189-193 °C (with decomposition)[1][4]
Boiling Point	614.1 °C at 760 mmHg (estimated)[1][4]
Density	1.9465 g/cm³ (estimated)[1][4]
Solubility	Soluble in water.[3] Slightly soluble in DMSO.[2]
pKa of Diatrizoic Acid	3.4[6]
pH of Solution	A solution for injection typically has a pH between 6.0 and 7.7.[6][7][8][9][10] A solution in water has a pH between 6.0 and 8.0.[3]
Vapor Pressure	6.19E-16 mmHg at 25 °C[1][4]
Storage	Store at 20°C to 25°C (68°F to 77°F).[11][12] Protect from light.[11][12]

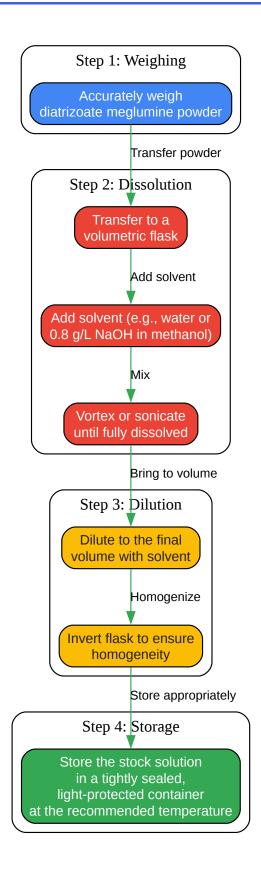
Experimental Protocols

The following section provides detailed methodologies for key laboratory procedures involving diatrizoate meglumine.

Protocol 1: Preparation of a Standard Stock Solution for Analysis

This protocol details the preparation of a **diatrizoate** meglumine stock solution, a crucial first step for various analytical procedures.





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Workflow for preparing a standard stock solution.



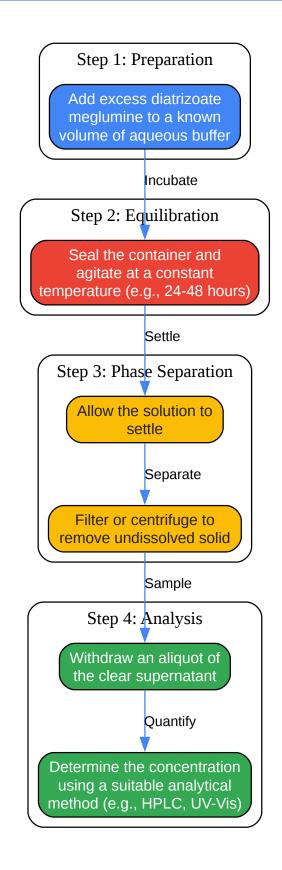
Methodology:

- Weighing: Accurately weigh the desired amount of diatrizoate meglumine powder using an analytical balance.
- Dissolution:
 - Transfer the weighed powder into a clean, calibrated volumetric flask.
 - Add a portion of the desired solvent (e.g., purified water or for specific analytical methods, a 0.8 g/L solution of sodium hydroxide in methanol).[4]
 - Agitate the flask by vortexing or using a sonicator until the powder is completely dissolved.
- Dilution to Final Volume:
 - Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
 - Cap the flask and invert it several times to ensure the solution is homogeneous.
- Storage: Store the prepared stock solution in a well-closed container, protected from light, at the recommended storage temperature (20°C to 25°C).[11][12]

Protocol 2: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of **diatrizoate** meglumine in an aqueous buffer.





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Workflow for determining aqueous solubility.



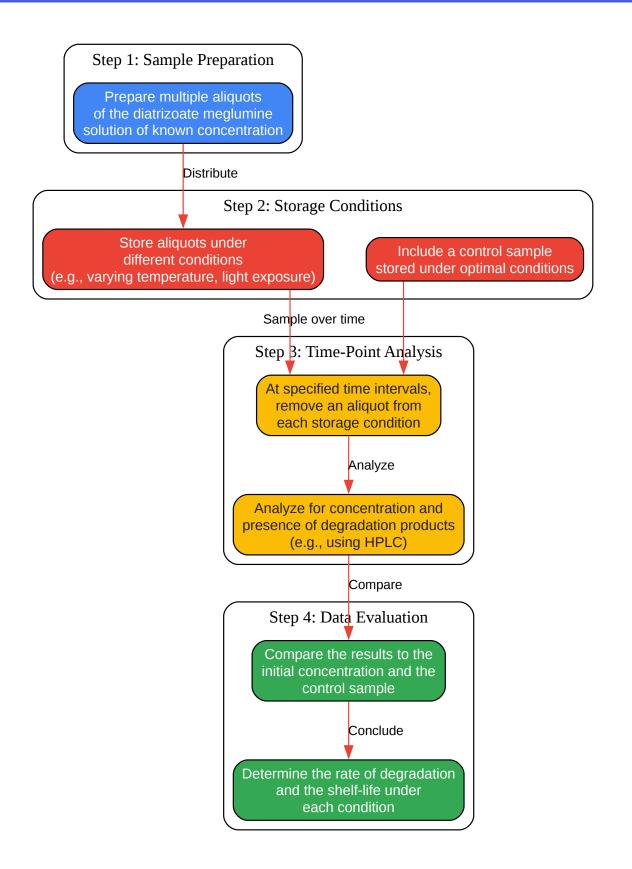
Methodology:

- Preparation: Add an excess amount of diatrizoate meglumine powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
 The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the container to prevent solvent evaporation and place it in a shaker or agitator at a constant, controlled temperature. Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the solution through a low-binding filter (e.g., PVDF) or centrifuge the sample at a high speed.
- Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of diatrizoate meglumine in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 3: Stability Assessment of Diatrizoate Meglumine Solutions

This protocol provides a general framework for assessing the stability of **diatrizoate** meglumine solutions under various laboratory conditions. A study on Gastrografin®, a product containing **diatrizoate** meglumine, indicated stability for at least 30 days under standard storage conditions.





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Workflow for stability assessment.



Methodology:

- Sample Preparation: Prepare a batch of **diatrizoate** meglumine solution at the desired concentration and in the relevant solvent or buffer. Distribute this solution into multiple, identical, sealed, and light-protected containers.
- Storage Conditions:
 - Store the aliquots under a range of controlled environmental conditions that might be
 encountered in the laboratory. This could include variations in temperature (e.g.,
 refrigerated, room temperature, elevated temperature) and light exposure (e.g., protected
 from light, exposed to ambient light).
 - Always include a control group stored under ideal conditions (e.g., 20-25°C, protected from light) for comparison.
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 7, 14, 30, and 60 days), remove one aliquot from each storage condition. Analyze the samples for:
 - Concentration: Use a validated stability-indicating method, such as HPLC, to determine the concentration of diatrizoate meglumine.
 - Degradation Products: The analytical method should be capable of separating and detecting any potential degradation products.
 - Physical Appearance: Visually inspect the solution for any changes in color, clarity, or the formation of precipitates.
- Data Evaluation: Compare the analytical results from each time point and storage condition
 to the initial (time zero) data and the control group. This will allow for the determination of the
 degradation rate and the establishment of a reliable shelf-life for the solution under the
 tested conditions.

Safe Handling and Disposal

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). General guidelines for handling and disposal in a laboratory setting include:



- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling **diatrizoate** meglumine powder or solutions.
- Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]
- Waste Disposal: Dispose of diatrizoate meglumine waste according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain unless permitted by local regulations. Empty containers should be rinsed, and the rinsate collected as hazardous waste. The labels on the empty containers should be defaced before disposal.

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